(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
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Description
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C24H33N5O3 and its molecular weight is 439.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Inhibition and Kinetics
Vildagliptin has been identified as a potent, selective inhibitor of the dipeptidyl-peptidase IV (DPP-IV) enzyme. This inhibition plays a critical role in the modulation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in glucose homeostasis. Research conducted by Brandt et al. (2005) detailed the kinetics of Vildagliptin's binding to DPP-IV, demonstrating its slow-binding inhibitor characteristics with a Ki of 17nM. The study also confirmed Vildagliptin's selectivity, noting its negligible inhibition of other peptidases such as dipeptidyl-peptidase 8, dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase P, and aminopeptidase M, highlighting its targeted mechanism of action (Brandt et al., 2005).
Synthesis and Chemical Properties
Several studies have focused on the synthesis of Vildagliptin and its intermediates. For instance, Li et al. (2021) presented efficient methods for preparing Vildagliptin intermediates, achieving high yields through simplified synthetic routes. This research underscores the importance of developing streamlined processes for synthesizing pharmaceutical compounds, which can enhance their accessibility and reduce production costs (Li et al., 2021).
Antimicrobial and Antibacterial Activity
Research on the antimicrobial and antibacterial activities of pyrrolidine derivatives, including those related to Vildagliptin, has demonstrated significant potential. Bogdanowicz et al. (2013) investigated novel 4-pyrrolidin-3-cyanopyridine derivatives, evaluating their antimicrobial activity against various aerobic and anaerobic bacteria. These studies indicate the broader applicability of pyrrolidine-based compounds in treating bacterial infections, beyond their primary use in diabetes management (Bogdanowicz et al., 2013).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of Vildagliptin is crucial for optimizing its therapeutic efficacy. He et al. (2009) explored the absorption, metabolism, and excretion of Vildagliptin in humans, revealing that the compound is extensively metabolized before excretion. The study highlighted the compound's transformation into multiple metabolites, with a major pathway involving cyano group hydrolysis not mediated by cytochrome P450 enzymes. Such insights are invaluable for predicting drug interactions and enhancing patient safety (He et al., 2009).
Properties
IUPAC Name |
(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2/t17?,18?,19-,20-,23?,24?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUDDDAHPQAQV-SLICPZRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN(CC(=O)N2CCC[C@H]2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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